![molecular formula C14H14ClF3N2O3 B2696102 ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate CAS No. 1424657-26-0](/img/structure/B2696102.png)
ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C9H10ClNO2 . It’s used in various scientific research and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of this compound involves a cascade reaction . This protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts .Molecular Structure Analysis
The molecular structure of this compound includes a chloropyridinyl group, a trifluoroethyl group, and an acetate group . The molecular weight of this compound is 199.64 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the search results .Scientific Research Applications
Synthesis and Chemical Properties
This compound is a crucial intermediate in the synthesis of various organic molecules. Its applications in chemical reactions demonstrate the versatility and importance of this compound in the development of new synthetic routes and methodologies. For instance, it is utilized in the preparation of γ-oxo-acrylates, highlighting its role in selective reactions and the formation of enaminone esters, which are further transformed into valuable chemical entities through reduction and elimination processes (Manfredini, 1988).
Material Science and Surface Modification
In material science, this compound contributes to the modification of surfaces, such as the chlorination of styrene–butadiene rubber (SBR), to improve adhesion properties. This illustrates its utility in enhancing the performance and durability of materials, which is critical in various industrial applications (Romero-Sánchez et al., 2000).
Biochemical Research
While explicit applications in biochemical research are not directly mentioned in the available literature, the chemical reactions and modifications involving ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate pave the way for the synthesis of bioactive molecules. These synthetic routes can lead to the development of compounds with potential therapeutic applications, as seen in various synthetic pathways that yield bioactive pyrrolidines and pyridines, which are often explored for their biological activities (Honey et al., 2012).
Analytical and Computational Studies
The compound's structure and properties also facilitate analytical and computational studies, such as crystal structure determination, FT-IR, FT-Raman, and NMR spectroscopy. These studies provide insights into the molecular characteristics and potential reactivity of the compound, which is essential for designing new materials and drugs (Prasanth et al., 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[3-(2-chloropyridin-4-yl)prop-2-enoyl-(2,2,2-trifluoroethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O3/c1-2-23-13(22)8-20(9-14(16,17)18)12(21)4-3-10-5-6-19-11(15)7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBZYVZGZGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(F)(F)F)C(=O)C=CC1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.